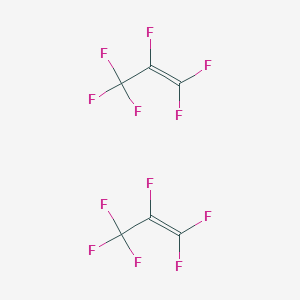

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Vue d'ensemble

Description

1-Propene, 1,1,2,3,3,3-hexafluoro- (CAS 116-15-4), commonly known as hexafluoropropylene (HFP), is a fluorinated alkene with the molecular formula C₃F₆ and a molecular weight of 150.021 g/mol . Its dimer, formed by the linkage of two HFP monomers, is a fluorinated compound with enhanced stability and utility in polymer synthesis.

The dimer is a precursor in synthesizing high-performance fluoropolymers, such as those combined with chlorotrifluoroethene or tetrafluoroethene, which exhibit exceptional thermal, chemical, and mechanical resistance . Regulatory assessments, including CLP (Classification, Labelling, and Packaging) classifications, highlight its role in industrial applications and environmental safety considerations .

Mécanisme D'action

Target of Action

The primary targets of the Dimers of Hexafluoropropene are O-Nucleophiles . These nucleophiles include alcohols and phenol . The compound interacts with these targets in the presence of triethylamine, and with sodium alkoxides and phenolate .

Mode of Action

The Dimers of Hexafluoropropene interact with their targets in a unique way. Of the two dimers, perfluoro-2-methyl-2-pentene (Dimer 2) is much more reactive than perfluoro-4-methyl-2-pentene (Dimer 1) . While Dimer 2 and O-nucleophiles give various addition and substitution products very easily, Dimer 1 reacts only with sodium alkoxides to give trialkoxylated products .

Biochemical Pathways

The Dimers of Hexafluoropropene affect the biochemical pathways involving the reactions of the dimers with O-Nucleophiles . The reactions of the dimers with alcohols and phenol in the presence of triethylamine, and with sodium alkoxides and phenolate, lead to various addition and substitution products .

Pharmacokinetics

It’s known that the compound is used in the production of waterproof and oilproof si/f-modified polyurethane finishing agent for textile and leather . It is also used as a blowing agent for the manufacture of polyurethane foams .

Result of Action

The result of the action of the Dimers of Hexafluoropropene is the production of various addition and substitution products when reacted with O-Nucleophiles . These products have applications in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather, and as a blowing agent for the manufacture of polyurethane foams .

Action Environment

The action of the Dimers of Hexafluoropropene is influenced by environmental factors such as temperature and the presence of catalysts . The kinetics of hexafluoropropene dimer isomerization were experimentally investigated in the temperature range of 303 - 343 K using KF and 18-crown-6 as catalysts .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Dimers of Hexafluoropropene are largely determined by their interactions with other biomolecules. For instance, the D2 isomer can react with phenol in the presence of triethylamine as a condensation reagent to produce perfluorohexynylphenyl ether, an important intermediate in surfactant production . This suggests that Dimers of Hexafluoropropene can interact with enzymes and other proteins to participate in biochemical reactions.

Molecular Mechanism

The molecular mechanism of Dimers of Hexafluoropropene involves isomerization, an important reaction that leads to the formation of various fluorinated substances . The most stable compound resulting from this process is Perfluoro (2-methylpent-2-ene) with a single-point energy of -3745686.47 KJ/mol . This process is facilitated by catalysts such as KF and 18-crown-6 .

Temporal Effects in Laboratory Settings

Activité Biologique

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer (CAS Number: 13429-24-8) is a fluorinated compound that exhibits unique chemical properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential applications in pharmaceuticals and agrochemicals, and relevant research findings.

This compound is a colorless gas with a boiling point of 56 °C. It is primarily utilized as a chemical intermediate in the synthesis of various fluorinated compounds. Its molecular formula is , indicating it consists of six fluorine atoms attached to a propene backbone.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 13429-24-8 |

| Molecular Formula | |

| Boiling Point | 56 °C |

| Density | 1.583 g/cm³ at -40 °C/4 °C |

The biological activity of hexafluoropropene dimer is largely attributed to its reactivity and the formation of various derivatives. It can interact with biological systems through several pathways:

- Chemical Intermediacy : As a precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals, it plays a crucial role in drug development.

- Reactivity : The presence of multiple fluorine atoms enhances the stability and lipophilicity of derivatives formed from this compound.

- Cellular Effects : Research indicates that hexafluoropropene dimer exhibits low acute toxicity in laboratory animals . Its inhalation can lead to asphyxiation due to displacement of oxygen in the air.

Isomerization Studies

Recent studies have focused on the isomerization kinetics of hexafluoropropene dimers. The activation energy for this process has been calculated to be approximately 76.64 kJ/mol. The reaction kinetics can be expressed by the equation:

This indicates that the dimer can undergo transformations to form more stable isomers under specific conditions .

Applications in Pharmaceuticals

The derivatives of hexafluoropropene dimer have shown potential in pharmaceutical applications due to their unique properties:

- Fluorinated Pharmaceuticals : Compounds derived from hexafluoropropene are used in drug formulations due to their enhanced metabolic stability and bioavailability.

- Agrochemicals : Its derivatives are also investigated for use in pesticides and herbicides owing to their effectiveness and reduced environmental impact compared to traditional compounds.

Case Study 1: Toxicological Assessment

A toxicological assessment conducted on laboratory animals indicated that exposure to hexafluoropropene dimer resulted in minimal acute toxicity. The study highlighted the importance of monitoring exposure levels in occupational settings where this compound is used extensively .

Case Study 2: Industrial Applications

In industrial settings, hexafluoropropene dimer has been utilized as a solvent with excellent thermal and chemical stability. Its applications range from refrigeration systems to specialized coatings that require high resistance to degradation .

Applications De Recherche Scientifique

Applications Overview

-

Fluorinated Polymers

- Description : Serves as a precursor for specialized fluorinated polymers that exhibit high thermal and chemical stability.

- Use Cases : These polymers are used in applications such as coatings, sealants, and insulation materials due to their resistance to heat and chemical degradation.

-

Lubricants

- Description : As a synthetic lubricant, PFPD is prized for its excellent thermal stability and low volatility.

- Use Cases : It is particularly useful in high-performance applications where traditional lubricants fail due to extreme temperatures or chemical exposure.

-

Heat Transfer Fluids

- Description : The compound's superior heat transfer capabilities make it suitable for use in heat exchangers and cooling systems.

- Use Cases : Research laboratories utilize it in systems that require efficient thermal management.

-

Dielectric Fluids

- Description : Its excellent electrical insulating properties make it a candidate for use as a dielectric fluid.

- Use Cases : It is applied in electrical equipment where high insulation resistance is crucial.

-

Chemical Synthesis

- Description : Interaction studies with nucleophiles and electrophiles reveal its potential in synthetic chemistry.

- Use Cases : It can facilitate reactions that are otherwise challenging due to the stability imparted by the fluorinated structure.

Case Study 1: Use in High-Performance Lubricants

A study conducted by highlighted the effectiveness of hexafluoropropylene dimer as a lubricant in aerospace applications. The research demonstrated that PFPD maintained performance under extreme conditions where conventional lubricants failed.

Case Study 2: Application in Dielectric Fluids

Research published in examined the use of PFPD as a dielectric fluid in electrical transformers. The findings indicated that it provided superior insulation properties while reducing the risk of fire hazards associated with traditional dielectric fluids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, and what reaction conditions optimize yield?

The dimer is synthesized via thermal or catalytic dimerization of hexafluoropropene (HFP, CAS 116-15-4). Optimal conditions include elevated temperatures (150–250°C) and pressure control to favor cycloaddition or radical-mediated pathways. Catalysts like metal fluorides (e.g., CsF) enhance regioselectivity and reduce byproducts . Purity is critical, as residual monomers can alter downstream polymerization behavior.

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this dimer?

- Structural analysis : Use NMR to confirm fluorination patterns and dimer connectivity. FTIR identifies C-F stretching vibrations (1,100–1,300 cm⁻¹) and confirms absence of unsaturated bonds .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset above 300°C, consistent with its role in high-temperature polymers. Differential scanning calorimetry (DSC) reveals glass transition temperatures () influenced by molecular symmetry .

Q. How does the dimer’s reactivity differ from monomeric hexafluoropropene in copolymerization reactions?

The dimer acts as a chain-transfer agent or comonomer in radical copolymerizations. Unlike HFP, its reduced electron deficiency decreases reactivity with electron-rich monomers (e.g., ethylene), necessitating initiators like peroxides or UV activation. Kinetic studies using real-time FTIR or Raman spectroscopy can monitor incorporation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for polymers derived from this dimer?

Discrepancies often arise from variations in polymer architecture (e.g., branching vs. linear chains) or residual catalysts. Controlled experiments should:

- Compare homopolymers vs. copolymers (e.g., with tetrafluoroethylene).

- Use high-resolution TGA-MS to correlate mass loss with specific degradation pathways (e.g., depolymerization vs. chain scission) .

- Apply X-ray photoelectron spectroscopy (XPS) to assess surface fluorination, which impacts oxidative stability .

Q. How can computational modeling guide the design of copolymers using this dimer for enhanced dielectric properties?

Density functional theory (DFT) predicts electronic polarizability and dipole moments of dimer-based repeat units. Molecular dynamics simulations model chain packing and crystallinity, which correlate with dielectric constants. For example, introducing asymmetry (e.g., via chlorotrifluoroethylene comonomers) disrupts crystallinity, reducing dielectric loss .

Q. What environmental persistence mechanisms are associated with this dimer, and how can degradation pathways be experimentally validated?

As a per- and polyfluoroalkyl substance (PFAS), the dimer’s resistance to hydrolysis and photolysis requires advanced oxidation processes (AOPs) for degradation. Studies using LC-MS/MS and NMR can track defluorination products. OECD Guideline 307-compliant soil column experiments assess leaching potential and transformation products .

Q. How do copolymer composition ratios (e.g., with 1,1-difluoroethene) influence mechanical properties in thin-film applications?

Systematic variation of monomer feed ratios (e.g., 10–50% dimer content) followed by tensile testing and AFM nanoindentation reveals:

- Higher dimer content increases crosslink density, improving hardness but reducing elasticity.

- Small-angle X-ray scattering (SAXS) quantifies phase separation, which impacts barrier properties in coatings .

Q. Methodological Tables

Comparaison Avec Des Composés Similaires

Structural Analogs

Hexafluoropropylene (HFP; CAS 116-15-4)

- Molecular Formula : C₃F₆

- Properties: Gas at room temperature, used as a monomer for fluoropolymers.

- Applications : Production of fluoroelastomers, coatings, and refrigerants .

- Toxicity: Classified under CLP regulations; metabolized in vivo to inorganic fluoride and formaldehyde, with cytochrome P450 2E1 involvement .

1,1,2,3,3,3-Hexafluoropropyl Methyl Ether (CAS not specified)

- Structure : HFP derivative with a methoxy group.

- Properties : Developed as a chlorofluorocarbon (CFC) alternative.

- Metabolism : Degrades to 2,3,3,3-tetrafluoropropionic acid and formaldehyde in liver microsomes, with higher metabolic rates in humans than rats .

Sevoflurane Related Compound A (CAS 58109-34-5)

- Molecular Formula : C₄H₂F₆O

- Properties : Fluorinated propene with a fluoromethoxy substituent.

- Applications : Pharmaceutical intermediate; structurally distinct due to oxygen incorporation .

Polymeric Derivatives

HFP + 1,1-Difluoroethene + Tetrafluoroethene Polymer (CAS 25190-89-0)

- Properties: Exceptional heat resistance (up to 200°C), chemical inertness, and non-stick characteristics.

- Applications : High-performance coatings in aerospace, electronics, and chemical processing equipment .

- Regulatory Limits : Maximum 0.2% in food-contact plastics (PE, PP) with strict migration limits (SML = 0.01 mg/kg) .

HFP + Tetrafluoroethene Polymer (CAS 25067-11-2)

- Molecular Formula : C₅F₁₀

- Properties: Known as "fluoroplastic 46," used in wire insulation and seals.

- Molecular Weight: ~250 g/mol, higher thermal stability than HFP monomer .

HFP + Chlorotrifluoroethene + 1,1-Difluoroethene Polymer (CAS 25101-47-7)

- Molecular Formula : C₇H₂ClF₁₁

- Properties: Combines halogenated monomers for enhanced solvent resistance.

- Applications : Specialized industrial coatings and seals .

Physical and Chemical Properties

Environmental and Toxicological Profiles

- HFP Monomer: Pyrolysis at 673–1073 K generates hydrogen fluoride (HF) and cyclo-compounds, posing inhalation risks . CLP assessments emphasize occupational exposure limits .

- Polymeric Derivatives : Lower toxicity due to high molecular weight (>70,000 g/mol) and reduced bioavailability. Regulatory caps on food-contact applications ensure safety .

- Degradation : HFP-based polymers resist hydrolysis and UV degradation, contributing to environmental persistence .

Propriétés

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZTJDHQVIHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-24-8 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.